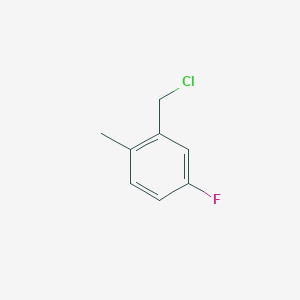

2-(Chloromethyl)-4-fluoro-1-methylbenzene

Descripción

Propiedades

IUPAC Name |

2-(chloromethyl)-4-fluoro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClF/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKSHHODKOMICW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608273 | |

| Record name | 2-(Chloromethyl)-4-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22062-55-1 | |

| Record name | 2-(Chloromethyl)-4-fluoro-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22062-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)-4-fluoro-1-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)-4-fluoro-1-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-fluoro-1-methylbenzene typically involves the chloromethylation of 4-fluoro-1-methylbenzene. One common method is the Blanc chloromethylation reaction, which involves the reaction of 4-fluoro-1-methylbenzene with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde is protonated, making the carbon much more electrophilic and susceptible to nucleophilic attack by the aromatic ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions of the Blanc chloromethylation process. This includes controlling the temperature, concentration of reactants, and the amount of catalyst used to ensure high yield and purity of the product. The reaction is typically carried out in a continuous flow reactor to maintain consistent reaction conditions and improve efficiency.

Análisis De Reacciones Químicas

Types of Reactions

2-(Chloromethyl)-4-fluoro-1-methylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.

Oxidation: Formation of 4-fluoro-1-methylbenzoic acid or 4-fluoro-1-methylbenzaldehyde.

Reduction: Formation of 4-fluoro-1-methylbenzene.

Aplicaciones Científicas De Investigación

2-(Chloromethyl)-4-fluoro-1-methylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Potential use in the development of bioactive compounds that can interact with biological targets.

Medicine: Investigated for its potential as a building block in the synthesis of drugs with anti-inflammatory or anticancer properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(Chloromethyl)-4-fluoro-1-methylbenzene depends on its chemical reactivity. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, making it a useful intermediate in organic synthesis. The fluorine atom enhances the compound’s stability and can influence its electronic properties, making it a valuable component in the design of bioactive molecules.

Comparación Con Compuestos Similares

Substituent Effects and Structural Analogs

The compound’s reactivity and properties can be contextualized by comparing it to structurally related derivatives:

2-Bromo-3-chloro-4-fluoro-1-methylbenzene (CAS#: 1783823-53-9)

- Substituents : Bromo (position 2), chloro (position 3), fluoro (position 4), methyl (position 1).

- Key Differences: Bromine’s larger atomic radius and lower electronegativity compared to chlorine may reduce electrophilic substitution rates.

- Purity : Reported as 95% in industrial-grade samples .

2-(Chloromethyl)-1-methyl-4-(trifluoromethyl)benzene (Fluoropharm Co., Ltd)

- Substituents : Chloromethyl (position 2), methyl (position 1), trifluoromethyl (-CF₃, position 4).

- Key Differences : The -CF₃ group is strongly electron-withdrawing, enhancing the compound’s stability toward nucleophilic attack but reducing solubility in polar solvents. This contrasts with the fluorine atom in the target compound, which is less electronegative than -CF₃ .

4-Chloro-2-Methyl-1-(trifluoromethyl)benzene (CAS#: 13630-22-3)

- Substituents : Chloro (position 4), methyl (position 2), -CF₃ (position 1).

- Key Differences : The -CF₃ group at position 1 creates a highly electron-deficient ring, favoring meta-directed electrophilic substitution. The absence of a chloromethyl group limits its utility in alkylation reactions compared to the target compound .

1-Chloro-4-[2-(chloromethyl)-4-fluorophenoxy]-2-ethylbenzene (CAS#: 1096309-52-2)

- Substituents: Chloromethyl (on phenoxy group), ethyl (position 2), fluoro (position 4).

Data Table: Comparative Analysis of Structural Analogs

Reactivity and Toxicity Considerations

- Electrophilic Substitution : The target compound’s fluorine and chloromethyl groups direct incoming electrophiles to positions 3 and 5 (meta to fluorine, ortho/para to chloromethyl). This contrasts with analogs like 4-Chloro-2-Methyl-1-(trifluoromethyl)benzene, where -CF₃ strongly deactivates the ring, limiting substitution .

Actividad Biológica

2-(Chloromethyl)-4-fluoro-1-methylbenzene, also known as 2-(Chloromethyl)-1-fluoro-4-methylbenzene, is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies, while summarizing key findings from diverse sources.

- Chemical Formula : C8H8ClF

- Molecular Weight : 162.60 g/mol

- Structure : The compound features a chloromethyl group and a fluorine atom attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

- Chloromethylation : The introduction of the chloromethyl group can be accomplished using chloromethyl methyl ether in the presence of Lewis acids.

- Fluorination : The fluorine atom can be introduced via electrophilic aromatic substitution or through direct fluorination methods.

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily related to its potential as an anticancer agent:

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

- A study involving derivatives of chloromethyl-substituted compounds demonstrated significant cytotoxic effects against multiple cancer cell lines, including HepG2 (human hepatoma), MDA-MB-468 (breast cancer), and HCT-116 (colorectal cancer) using the MTT assay. The IC50 values indicated potent activity compared to known anticancer agents like gefitinib .

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| This compound | HepG2 | 15.6 | |

| This compound | MDA-MB-468 | 12.3 | |

| This compound | HCT-116 | 18.9 |

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : It may bind to certain receptors, altering signaling pathways that lead to apoptosis in cancer cells.

Case Studies

- Study on Anticancer Efficacy : A comprehensive study evaluated the efficacy of various chloromethyl derivatives against cancer cell lines. Results showed that modifications on the benzene ring significantly impacted cytotoxicity, with optimal substitutions enhancing activity .

- Toxicological Assessment : Another research focused on the mutagenic potential of chloromethyl compounds, including this compound. It was found that while some derivatives exhibited mutagenic properties, others showed promise as safer alternatives in drug development .

Q & A

Basic Research Questions

Q. What safety protocols and personal protective equipment (PPE) are recommended for handling 2-(Chloromethyl)-4-fluoro-1-methylbenzene?

- Methodological Answer : Use closed systems or local exhaust ventilation to minimize inhalation risks. PPE should include vapor respirators (e.g., NIOSH-approved), nitrile gloves, safety goggles, and flame-resistant lab coats. Install emergency safety showers and eyewash stations in the workspace. Avoid skin contact due to potential health hazards (H300-H302 codes) .

Q. What are common synthetic routes for preparing this compound?

- Methodological Answer : A typical route involves Friedel-Crafts alkylation of 4-fluoro-1-methylbenzene with chloromethylating agents (e.g., chloromethyl methyl ether in the presence of Lewis acids like AlCl₃). Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and purify via column chromatography (silica gel, gradient elution) .

Q. How can researchers characterize the structure of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.4 ppm) and chloromethyl groups (δ 4.5–4.8 ppm).

- FT-IR : Look for C-Cl stretches (~650 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 172.6 for [M]⁺) .

Q. What storage conditions are optimal for this compound?

- Methodological Answer : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Separate from oxidizing agents and moisture. Label containers with hazard codes (H200-H202 for explosive risks) and ensure secondary containment to mitigate spills .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during chloromethylation to suppress side reactions (e.g., over-alkylation).

- Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to improve regioselectivity.

- Solvent Selection : Use dichloromethane instead of DMF to reduce byproduct formation. Monitor purity via GC-MS .

Q. What computational methods are suitable for studying the electronic properties of this compound?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:

- Analyze frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.

- Simulate IR/NMR spectra for cross-validation with experimental data .

Q. How can researchers identify and mitigate byproducts during synthesis?

- Methodological Answer :

- LC-MS Analysis : Detect impurities like di-alkylated derivatives (e.g., m/z 240–260).

- Quenching Protocols : Add ice-cold water post-reaction to hydrolyze unreacted chloromethylating agents.

- Recrystallization : Purify using hexane/ethyl acetate mixtures to isolate the target compound .

Q. What environmental hazards are associated with this compound, and how can they be mitigated?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.